molecular formula C16H11N5O3 B11772030 5-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-3-(3-nitrophenyl)isoxazole

5-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-3-(3-nitrophenyl)isoxazole

Cat. No.: B11772030
M. Wt: 321.29 g/mol
InChI Key: NGKICIRAKHSFDX-UHFFFAOYSA-N
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Description

5-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-3-(3-nitrophenyl)isoxazole is a synthetic organic compound that belongs to the class of isoxazoles. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzo[d][1,2,3]triazole moiety and a nitrophenyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-3-(3-nitrophenyl)isoxazole typically involves multiple steps:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Benzo[d][1,2,3]triazole Moiety: This step may involve the reaction of an appropriate benzo[d][1,2,3]triazole derivative with a suitable electrophile.

    Attachment of the Nitrophenyl Group: This can be done through a nitration reaction using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,2,3]triazole moiety.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the benzo[d][1,2,3]triazole moiety.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Halogenated isoxazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes due to its structural features.

    Antimicrobial Activity: Isoxazole derivatives are known for their antimicrobial properties.

Medicine

    Drug Development: The compound may be explored for its potential as a therapeutic agent in treating various diseases.

Industry

    Material Science: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-3-(3-nitrophenyl)isoxazole likely involves interactions with specific molecular targets such as enzymes or receptors. The benzo[d][1,2,3]triazole moiety may interact with active sites of enzymes, while the nitrophenyl group may enhance binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-3-phenylisoxazole: Lacks the nitro group, which may affect its biological activity.

    3-(3-Nitrophenyl)-5-phenylisoxazole: Lacks the benzo[d][1,2,3]triazole moiety, which may influence its chemical reactivity.

Uniqueness

The presence of both the benzo[d][1,2,3]triazole moiety and the nitrophenyl group in 5-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-3-(3-nitrophenyl)isoxazole makes it unique, potentially offering a combination of chemical reactivity and biological activity not found in similar compounds.

Properties

Molecular Formula

C16H11N5O3

Molecular Weight

321.29 g/mol

IUPAC Name

5-(benzotriazol-1-ylmethyl)-3-(3-nitrophenyl)-1,2-oxazole

InChI

InChI=1S/C16H11N5O3/c22-21(23)12-5-3-4-11(8-12)15-9-13(24-18-15)10-20-16-7-2-1-6-14(16)17-19-20/h1-9H,10H2

InChI Key

NGKICIRAKHSFDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC3=CC(=NO3)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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